2-(Toluene-4-sulfonylamino)-succinamic acid
Overview
Description
2-(Toluene-4-sulfonylamino)-succinamic acid is an organic compound that features a succinamic acid core with a toluene-4-sulfonylamino group attached
Mechanism of Action
Target of Action
Related compounds such as toluene-4-sulfonic acid derivatives have been used to label fatty acids . This suggests that the compound may interact with fatty acids or related enzymes in the body.
Mode of Action
It’s worth noting that toluene-4-sulfonic acid derivatives have been used as fluorescent labeling reagents, suggesting that they may interact with their targets through covalent bonding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Toluene-4-sulfonylamino)-succinamic acid. For instance, the compound’s reactivity might be affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Toluene-4-sulfonylamino)-succinamic acid typically involves the reaction of succinamic acid with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Succinamic acid+Toluene-4-sulfonyl chloride→2-(Toluene-4-sulfonylamino)-succinamic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Toluene-4-sulfonylamino)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The toluene-4-sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(Toluene-4-sulfonylamino)-succinamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonamide: Similar structure but lacks the succinamic acid moiety.
Succinamic acid: Lacks the toluene-4-sulfonylamino group.
Sulfanilamide: A well-known sulfonamide antibiotic with a different core structure.
Uniqueness
2-(Toluene-4-sulfonylamino)-succinamic acid is unique due to the combination of the succinamic acid core and the toluene-4-sulfonylamino group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312802, DTXSID20902294 | |
Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36212-66-5, 62743-18-4 | |
Record name | NSC263141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC85419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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